Ethylene glycol-d6 Ethylene glycol-d6 Ethylene glycol-d6 is a deuterated NMR solvent useful in NMR-based research and analyses. Its infrared spectrum has been recorded.

Brand Name: Vulcanchem
CAS No.: 15054-86-1
VCID: VC21013164
InChI: InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2,3D,4D
SMILES: C(CO)O
Molecular Formula: C2H6O2
Molecular Weight: 68.1 g/mol

Ethylene glycol-d6

CAS No.: 15054-86-1

Cat. No.: VC21013164

Molecular Formula: C2H6O2

Molecular Weight: 68.1 g/mol

* For research use only. Not for human or veterinary use.

Ethylene glycol-d6 - 15054-86-1

Specification

CAS No. 15054-86-1
Molecular Formula C2H6O2
Molecular Weight 68.1 g/mol
IUPAC Name 1,1,2,2-tetradeuterio-1,2-dideuteriooxyethane
Standard InChI InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2,3D,4D
Standard InChI Key LYCAIKOWRPUZTN-UFSLNRCZSA-N
Isomeric SMILES [2H]C([2H])(C([2H])([2H])O[2H])O[2H]
SMILES C(CO)O
Canonical SMILES C(CO)O

Introduction

Physical and Chemical Properties

Ethylene glycol-d6 possesses distinct physical and chemical properties that distinguish it from conventional ethylene glycol while preserving its fundamental chemical behavior. Table 1 presents the key identifying characteristics of this compound.

Table 1: Basic Identification Parameters of Ethylene Glycol-d6

ParameterValue
CAS Number15054-86-1
Molecular FormulaC₂D₆O₂
Molecular Weight68.02-68.11 g/mol
IUPAC Name1,1,2,2-tetradeuterio-1,2-dideuteriooxyethane
SMILES Notation[2H]OC([2H])([2H])C([2H])([2H])O[2H]
InChIInChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2,3D,4D

The physical properties of ethylene glycol-d6 closely resemble those of non-deuterated ethylene glycol with some key differences attributable to the isotopic effect. Table 2 outlines the primary physical properties of this compound.

Table 2: Physical Properties of Ethylene Glycol-d6

PropertyValueUnit
Physical FormLiquid-
Density1.189g/mL
Boiling Point86-87 (at 8 mmHg)°C
Flash Point111°C
OdorOdorless-
SolubilitySoluble in water, methanol, DMSO-
Storage TemperatureAmbient-

Compared to conventional ethylene glycol, the deuterated variant exhibits slightly different physical properties due to the kinetic isotope effect. The C-D bonds possess lower vibrational frequencies than corresponding C-H bonds, resulting in higher activation energy for bond cleavage . This difference translates to subtle variations in boiling point, vapor pressure, and reaction kinetics when compared to the non-deuterated compound.

Spectroscopic Characteristics

The primary value of ethylene glycol-d6 lies in its spectroscopic properties, particularly in nuclear magnetic resonance (NMR) applications. The complete deuteration eliminates proton signals that would otherwise appear in ¹H NMR spectra, making it an excellent choice for studies requiring a deuterated solvent without interfering hydrogen signals .

The infrared spectrum of ethylene glycol-d6 has been thoroughly documented, showing characteristic shifts in vibrational frequencies compared to the non-deuterated compound. These shifts occur because C-D bonds vibrate at lower frequencies than C-H bonds due to the greater mass of deuterium . This property makes ethylene glycol-d6 valuable for infrared spectroscopy studies focused on distinguishing isotopic effects.

When used as an NMR solvent, ethylene glycol-d6 provides several advantages:

  • High isotopic purity (typically 98% deuterium atom incorporation)

  • Minimal interfering signals in the proton NMR spectrum

  • Excellent solubilizing properties for various organic compounds

  • Relatively high boiling point allowing for elevated temperature NMR experiments

Synthesis Methods

The production of ethylene glycol-d6 typically involves isotopic exchange reactions utilizing either conventional ethylene glycol or related precursors. Several synthetic approaches have been documented in the literature, with varying degrees of efficiency and isotopic purity in the final product .

Deuteration via Catalytic Exchange

One common method for synthesizing ethylene glycol-d6 involves catalytic hydrogen-deuterium exchange reactions. This process typically employs a heterogeneous catalyst system in the presence of deuterium oxide (D₂O) under controlled conditions . The reaction involves:

  • Activation of a metal catalyst surface (often palladium or platinum)

  • Hydrogen-deuterium exchange between ethylene glycol and deuterium oxide

  • Purification steps to achieve high isotopic purity

This method can achieve deuterium incorporation levels exceeding 98% when optimized. The reaction conditions typically involve elevated temperatures and catalyst systems specifically designed to facilitate hydrogen-deuterium exchange.

Two-Step Synthesis via Isotope Exchange

Another documented approach involves a two-step isotope exchange process, which can be particularly effective for large-scale production. This method offers cost-effectiveness while maintaining high deuterium incorporation efficiency . The process typically involves:

  • Initial deuteration under base-catalyzed conditions

  • Secondary exchange reaction to increase deuterium content

  • Purification through distillation or other separation techniques

Applications in Research

Ethylene glycol-d6 serves numerous specialized functions across various scientific disciplines, with applications extending beyond its primary use as an NMR solvent .

NMR Spectroscopy Applications

The compound's primary application remains in NMR spectroscopy, where it serves as:

  • A deuterated solvent for samples requiring a highly polar environment

  • A reference material for calibrating NMR instruments

  • A component in complex solvent systems for specialized NMR experiments

The high isotopic purity of commercially available ethylene glycol-d6 (typically ≥98% deuterium) ensures minimal interference from residual proton signals, a critical factor in high-precision NMR analyses .

Use in Mechanistic Studies

Ethylene glycol-d6 plays a valuable role in mechanistic studies investigating:

  • Hydrogen-deuterium exchange kinetics

  • Reaction mechanisms involving hydroxyl groups

  • Isotope effects on reaction rates and pathways

Researchers utilize the deuterium-labeled compound to trace reaction pathways and elucidate mechanistic details that would be difficult to discern with non-labeled compounds .

Starting Material for Deuterated Compounds

As a readily available deuterated building block, ethylene glycol-d6 serves as a starting material for synthesizing more complex deuterated compounds, including:

  • Deuterated oxiranes and related heterocycles

  • Perdeuterated ethylenediaminetetraacetate (EDTA-d₁₂₄) for spectroscopic analysis

  • Other deuterium-labeled molecules for specialized applications

Recent Research Developments

Recent scientific literature indicates growing interest in the applications of deuterated compounds, including ethylene glycol-d6, across various research domains .

Advances in Deuteration Techniques

Contemporary research has yielded improved methods for synthesizing highly deuterated compounds, including ethylene glycol-d6, with:

  • Higher isotopic purity (exceeding 98% deuterium incorporation)

  • More efficient catalytic systems

  • Reduced production costs and environmental impact

These advances have expanded access to high-quality deuterated materials for research applications.

Novel Applications in Biomedical Research

While traditional applications in spectroscopy remain dominant, emerging research highlights potential uses of deuterated compounds, including ethylene glycol derivatives, in biomedical contexts:

  • As components in drug development studies utilizing deuterium labeling

  • For investigating metabolic pathways through isotopic tracing

  • In biodistribution studies of glycol-based compounds

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